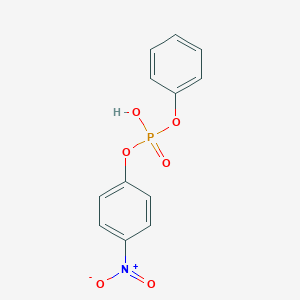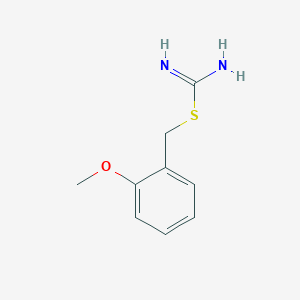
4-Nitrophenyl phenyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl phenyl hydrogen phosphate, also known as p-NPP, is a phosphatase substrate commonly used in biochemical and molecular biology research. It is a colorless to yellow crystalline powder that is soluble in organic solvents and water. The compound is widely used in enzyme assays to measure the activity of alkaline phosphatase, acid phosphatase, and other phosphatases.
Mécanisme D'action
P-NPP is a substrate for phosphatases, which hydrolyze the phosphate ester bond to release a phosphate ion and the corresponding alcohol. The hydrolysis of 4-Nitrophenyl phenyl hydrogen phosphate by phosphatases results in the release of 4-nitrophenol, which can be detected by spectrophotometry at 405 nm. The reaction is shown below:
4-Nitrophenyl phenyl hydrogen phosphate + H2O → 4-nitrophenol + phosphate ion
Biochemical and Physiological Effects:
4-Nitrophenyl phenyl hydrogen phosphate has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in enzyme assays.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Nitrophenyl phenyl hydrogen phosphate in enzyme assays are that it is a specific substrate for phosphatases and that it can be easily detected by spectrophotometry. The limitations of using 4-Nitrophenyl phenyl hydrogen phosphate are that it is not suitable for use with all phosphatases and that it can be affected by interfering compounds in biological samples.
Orientations Futures
There are several future directions for research involving 4-Nitrophenyl phenyl hydrogen phosphate. One area of research is the development of new phosphatase inhibitors and activators using 4-Nitrophenyl phenyl hydrogen phosphate as a substrate. Another area of research is the use of 4-Nitrophenyl phenyl hydrogen phosphate in the diagnosis of diseases such as osteoporosis and liver disease. Additionally, there is potential for the use of 4-Nitrophenyl phenyl hydrogen phosphate in the development of biosensors for the detection of phosphatase activity in biological samples.
Méthodes De Synthèse
The synthesis of 4-Nitrophenyl phenyl hydrogen phosphate involves the reaction of phenol with phosphorus oxychloride to form phenyl phosphorodichloridate, which is then reacted with 4-nitrophenol to produce 4-Nitrophenyl phenyl hydrogen phosphate. The reaction is shown below:
Phenol + POCl3 → Phenyl phosphorodichloridate
Phenyl phosphorodichloridate + 4-nitrophenol → 4-Nitrophenyl phenyl hydrogen phosphate + HCl
Applications De Recherche Scientifique
P-NPP is widely used in biochemical and molecular biology research as a phosphatase substrate. It is used to measure the activity of alkaline phosphatase, acid phosphatase, and other phosphatases. The compound is also used in the development of enzyme inhibitors and activators. In addition, 4-Nitrophenyl phenyl hydrogen phosphate is used in the diagnosis of diseases such as osteoporosis and liver disease.
Propriétés
Nom du produit |
4-Nitrophenyl phenyl hydrogen phosphate |
|---|---|
Formule moléculaire |
C12H10NO6P |
Poids moléculaire |
295.18 g/mol |
Nom IUPAC |
(4-nitrophenyl) phenyl hydrogen phosphate |
InChI |
InChI=1S/C12H10NO6P/c14-13(15)10-6-8-12(9-7-10)19-20(16,17)18-11-4-2-1-3-5-11/h1-9H,(H,16,17) |
Clé InChI |
OHIMRTPHCMVSEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)


![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)



![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)




